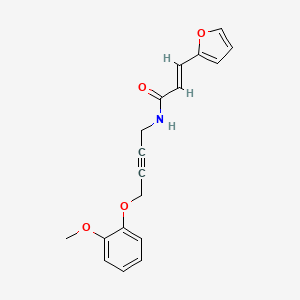

(E)-3-(furan-2-yl)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acrylamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-3-(furan-2-yl)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acrylamide is a useful research compound. Its molecular formula is C18H17NO4 and its molecular weight is 311.337. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Cyclization Reactions

(E)-3-(furan-2-yl)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acrylamide is involved in various cyclization reactions. In one study, similar compounds, specifically alkyl E-3-(furyl)-3-(diethoxyphosphoryl)acrylates, showed the ability to undergo intramolecular cyclization, forming compounds like dihydrothiopyrano[3,4-b]furans, depending on the substituents in the furan ring (Pevzner, 2021).

Food Chemistry

In the context of food chemistry, acrylamide and furan compounds like (E)-3-(furan-2-yl)-acrylamide are significant. Their formation in heat-treated foods, and potential toxicity, has led to extensive research. Studies explore their metabolism, toxicity, and methods to reduce their levels in food (Anese et al., 2013).

Biocatalysis

The compound has been utilized in biocatalytic processes. For example, marine and terrestrial fungi were used for the enantioselective ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide to produce chiral compounds (Jimenez et al., 2019).

Cytotoxic Agents

Another area of interest is the development of cytotoxic agents. A study synthesized focused compound libraries of 2-phenylacrylamides, which includes analogs of (E)-3-(furan-2-yl)-acrylamide, demonstrating broad spectrum growth inhibition in cancer cell lines (Tarleton et al., 2013).

Polymer Chemistry

In polymer chemistry, derivatives of acrylamides, including (E)-3-(furan-2-yl)-acrylamides, are used in synthesizing various polymers with specific properties. For instance, derivatives of poly(meth)acrylamides with pendent cyclic orthoester groups have been studied for their aqueous solution properties and pH-dependent hydrolysis behaviors (Du et al., 2010).

Antiviral Research

Interestingly, a specific compound, (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl) acrylamide, was found to suppress the enzymatic activities of SARS coronavirus helicase, indicating potential antiviral applications (Lee et al., 2017).

Corrosion Inhibition

Acrylamide derivatives are also explored as corrosion inhibitors. A study investigated the corrosion inhibition of copper in nitric acid solutions using synthetic acrylamide derivatives (Abu-Rayyan et al., 2022).

Cell Mechanobiology

In cell mechanobiology research, polyacrylamide, a polymer derived from acrylamide, is used as a substrate for protein patterning, influencing cell behavior (Poellmann & Wagoner Johnson, 2013).

Gas Hydrate Prevention

Polyacrylamide and its derivatives are studied for their effects on preventing gas hydrate formation, crucial in natural gas engineering (Rostami Khodaverdiloo et al., 2016).

Solar Cells

In the field of renewable energy, phenothiazine derivatives with furan linkers, related to (E)-3-(furan-2-yl)-acrylamide, have been used in dye-sensitized solar cells, showing improved performance (Se Hun Kim et al., 2011).

Neuroprotection

Studies also indicate the potential of polyphenols like epigallocatechin-3-gallate to attenuate cerebral cortex damage induced by acrylamide in rats, suggesting neuroprotective effects (He et al., 2017).

特性

IUPAC Name |

(E)-3-(furan-2-yl)-N-[4-(2-methoxyphenoxy)but-2-ynyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c1-21-16-8-2-3-9-17(16)23-13-5-4-12-19-18(20)11-10-15-7-6-14-22-15/h2-3,6-11,14H,12-13H2,1H3,(H,19,20)/b11-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSKCTMHMUWARMS-ZHACJKMWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC#CCNC(=O)C=CC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1OCC#CCNC(=O)/C=C/C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-((2,4-dichlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2917003.png)

![N-[5-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2917007.png)

![6-chloro-N-[5-[(2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2917011.png)

![Methyl 4-{4-[(4-methylphenyl)sulfonyl]piperazino}-3-nitrobenzenecarboxylate](/img/structure/B2917016.png)

![2-{[6-(Trifluoromethyl)pyridin-2-yl]amino}cyclobutan-1-ol](/img/structure/B2917017.png)

![N-cyclohexyl-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B2917018.png)